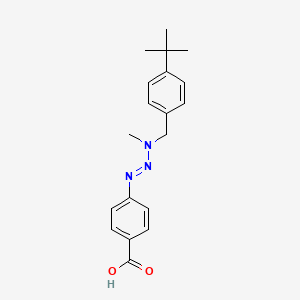

p-(3-(p-tert-Butylbenzyl)-3-methyl-1-triazeno)benzoic acid

Description

p-(3-(p-tert-Butylbenzyl)-3-methyl-1-triazeno)benzoic acid is a triazene derivative characterized by a benzoic acid backbone substituted with a triazene group at the para position. The triazene moiety is further modified with a p-tert-butylbenzyl group and a methyl group, distinguishing it from simpler triazene analogs.

- Triazene group: Known for stability and reactivity in biological systems, often linked to antitumor and antimicrobial properties.

- Methyl group: May influence steric hindrance and metabolic stability.

Properties

CAS No. |

65542-20-3 |

|---|---|

Molecular Formula |

C19H23N3O2 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

4-[[(4-tert-butylphenyl)methyl-methylamino]diazenyl]benzoic acid |

InChI |

InChI=1S/C19H23N3O2/c1-19(2,3)16-9-5-14(6-10-16)13-22(4)21-20-17-11-7-15(8-12-17)18(23)24/h5-12H,13H2,1-4H3,(H,23,24) |

InChI Key |

YPWNPYJNMLENNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(C)N=NC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid typically involves multiple steps:

Formation of the tert-butylphenyl group: This can be achieved through the alkylation of phenol with isobutene in the presence of an acid catalyst.

Introduction of the diazenyl group: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.

Formation of the benzoic acid moiety: This can be synthesized through the oxidation of a corresponding benzyl alcohol or benzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness arises from its combination of substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Triazene and Benzoic Acid Derivatives

| Compound Name | Key Functional Groups | Biological Activity Insights | Synthesis Efficiency |

|---|---|---|---|

| p-(3-(p-tert-Butylbenzyl)-3-methyl-1-triazeno)benzoic acid | Triazeno, tert-butylbenzyl, methyl, benzoic acid | Hypothesized enhanced antitumor activity due to lipophilic tert-butyl group | Likely complex; requires optimization |

| Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester (CAS 29168-87-4) | Triazeno, dimethyl, methyl ester | Moderate anticancer activity; ester group may limit bioavailability | High yield via continuous flow synthesis |

| 3-(Aminosulfonyl)-4-methoxybenzoic acid | Aminosulfonyl, methoxy, benzoic acid | Limited anti-inflammatory activity | Conventional methods |

| 4-Methoxyphenylacrylic acid | Acrylic acid, methoxy | Moderate anticancer activity | Standard synthesis |

Key Findings:

Triazeno Group Impact: The triazeno group in the target compound and ’s analog is critical for stability and reactivity.

Bioavailability : Unlike the methyl ester analog (), the free benzoic acid group in the target compound may improve solubility and pharmacokinetics, though this requires validation.

Functional Group Synergy: The absence of an aminosulfonyl or acrylic group (as in ’s compounds) suggests divergent biological pathways. For instance, the triazeno group may target DNA alkylation in cancer cells, whereas acrylic acid derivatives () might inhibit enzymes like cyclooxygenase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.